

Physical and chemical properties of 2,5-Dichloro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5-Dichloro-3-(trifluoromethyl)pyridine
Cat. No.:	B1311961

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An In-depth Technical Guide to 2,5-Dichloro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry. Its unique substitution pattern, featuring two chlorine atoms and a trifluoromethyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The trifluoromethyl group can impart desirable properties such as increased metabolic stability and binding affinity to a parent molecule. This guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, and potential applications of this compound. It is important to distinguish this isomer from the more extensively studied 2,3-dichloro-5-(trifluoromethyl)pyridine, as their properties and reactivity can differ significantly.

Physicochemical Properties

The physical and chemical properties of **2,5-Dichloro-3-(trifluoromethyl)pyridine** are summarized in the table below. These properties are crucial for its handling, storage, and

application in chemical synthesis.

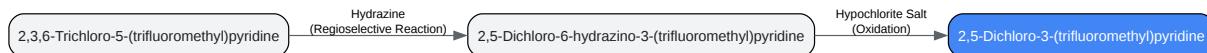
Property	Value	Reference
Molecular Formula	C ₆ H ₂ Cl ₂ F ₃ N	N/A
Molecular Weight	215.99 g/mol	N/A
CAS Number	70158-59-7	N/A
Appearance	Not explicitly stated; likely a solid or liquid	N/A
Melting Point	80-82 °C	N/A
Boiling Point	80-82 °C at 26 mmHg	N/A
Density	1.542 g/cm ³	N/A
Solubility	Data not available	N/A

Synthesis

A key method for the preparation of **2,5-dichloro-3-(trifluoromethyl)pyridine** involves a two-step process starting from 2,3,6-trichloro-5-(trifluoromethyl)pyridine. This synthesis is advantageous as it is economical and provides a good yield of the desired product.[1]

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process: hydrazinolysis followed by oxidative deamination.



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Caption: Synthesis of **2,5-Dichloro-3-(trifluoromethyl)pyridine**.

Experimental Protocol

The following protocol is based on the synthetic method described in patent literature.[\[1\]](#)

Step 1: Synthesis of 2,5-Dichloro-6-hydrazino-3-(trifluoromethyl)pyridine

- In a suitable reaction vessel, dissolve 2,3,6-trichloro-5-(trifluoromethyl)pyridine in an inert organic solvent such as 2-propanol.
- The reaction can be carried out with or without an acid acceptor base like triethylamine.
- Slowly add hydrazine to the solution while maintaining the temperature between 0 °C and 100 °C. A preferred temperature range is between 20 °C and 80 °C.
- The reaction is a regioselective displacement of the chlorine atom at the 6-position.
- Upon completion of the reaction, the intermediate product, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, can be isolated using standard procedures.

Step 2: Synthesis of **2,5-Dichloro-3-(trifluoromethyl)pyridine**

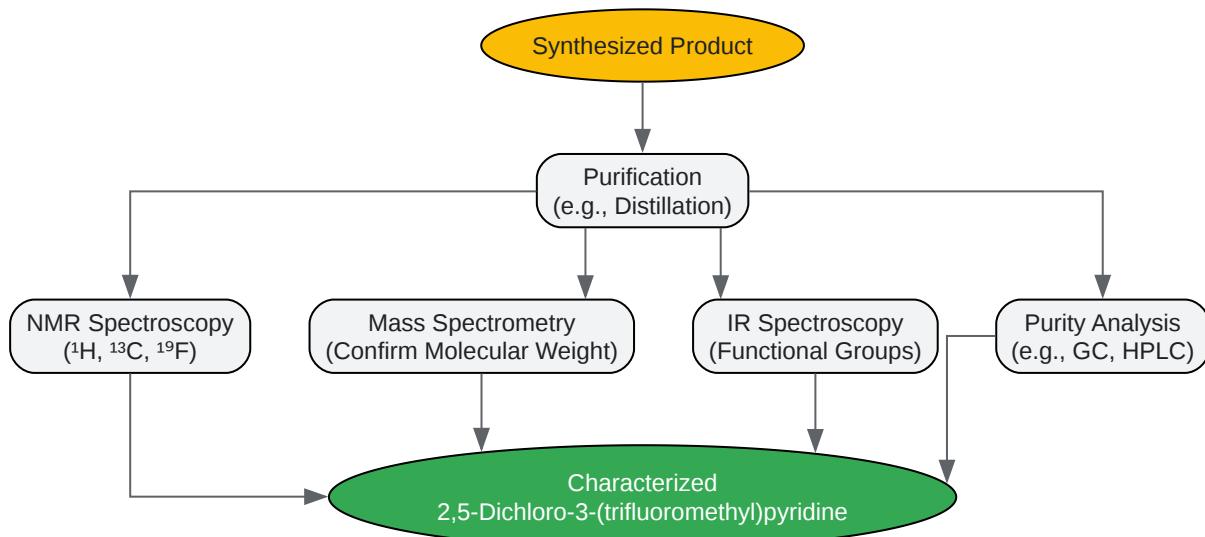
- The intermediate, 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine, is then subjected to an oxidation reaction.
- This is typically carried out in an aqueous alkaline medium (pH > 7.0) using a hypochlorite salt, such as sodium hypochlorite, as the oxidizing agent.
- The reaction is generally conducted at a temperature between 0 °C and 70 °C, with a preferred range of 10 °C to 40 °C.[\[1\]](#) The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.
- During the reaction, nitrogen gas is evolved.
- After the reaction is complete, the desired product, **2,5-dichloro-3-(trifluoromethyl)pyridine**, can be recovered by separating the organic phase from the aqueous phase.
- Further purification can be achieved by distillation under reduced pressure.

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and Mass Spectrometry) for **2,5-dichloro-3-(trifluoromethyl)pyridine** is not readily available in public databases. The spectral data that is often found is for the isomer 2,3-dichloro-5-(trifluoromethyl)pyridine. Researchers synthesizing this compound would need to perform their own spectral analysis for characterization.

Proposed Characterization Workflow

For a newly synthesized batch of **2,5-dichloro-3-(trifluoromethyl)pyridine**, a standard characterization workflow should be employed to confirm its identity and purity.



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Caption: Workflow for the characterization of synthesized product.

Applications in Research and Development

While specific applications for **2,5-dichloro-3-(trifluoromethyl)pyridine** are not as extensively documented as for its 2,3-dichloro isomer, its structural features suggest its potential as a

valuable building block in medicinal chemistry and agrochemical research.

The trifluoromethyl group is a key moiety in many modern pharmaceuticals and agrochemicals, known for enhancing properties like metabolic stability, lipophilicity, and binding affinity. The chlorine atoms on the pyridine ring serve as versatile handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Given that the related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a known intermediate for potent herbicides and fungicides, it is plausible that **2,5-dichloro-3-(trifluoromethyl)pyridine** could be explored for the synthesis of novel bioactive compounds with different substitution patterns and potentially unique biological activities.^[1] Its utility as a chemical intermediate for preparing potent herbicides and fungicides has been noted in patent literature.^[1]

Safety and Handling

Detailed safety and handling information specifically for **2,5-dichloro-3-(trifluoromethyl)pyridine** is not widely available. However, based on the data for the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, it should be handled with caution. It is likely to be an irritant to the eyes, skin, and respiratory system. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), and working in a well-ventilated fume hood are strongly recommended.

Conclusion

2,5-Dichloro-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with significant potential as a synthetic intermediate. While comprehensive data on its spectroscopic properties and specific applications are currently limited in the public domain, its synthesis is well-described. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and agrochemical synthesis. Further research into the reactivity and applications of this specific isomer is warranted to fully explore its potential in the development of new chemical entities.

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References

- 1. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
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